![molecular formula C19H19N3O3 B2891292 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea CAS No. 2309348-53-4](/img/structure/B2891292.png)
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea is a synthetic organic compound that features a unique structure combining a furan ring, a pyridine ring, and a methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea typically involves multi-step organic reactions. One common route includes:
Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the methoxybenzyl group: The intermediate is then reacted with a methoxybenzyl halide in the presence of a base to form the desired product.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π interactions, while the urea linkage can form hydrogen bonds with target proteins, influencing their function.
Comparaison Avec Des Composés Similaires
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets
Propriétés
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-6-4-14(5-7-17)11-21-19(23)22-12-15-9-16(13-20-10-15)18-3-2-8-25-18/h2-10,13H,11-12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDIFIPVNIRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1H-1,3-BENZODIAZOL-2-YL)-2-[2-(2-FLUOROPHENYL)ACETAMIDO]-3-METHYLPENTANAMIDE](/img/structure/B2891209.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B2891211.png)
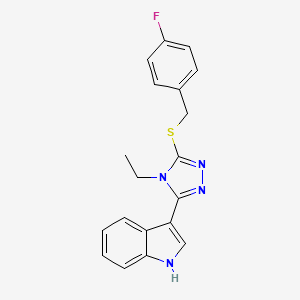

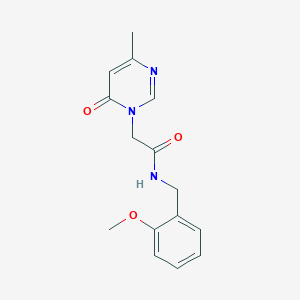
![N-(2-METHOXYETHYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2891221.png)
![4-cyano-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2891223.png)
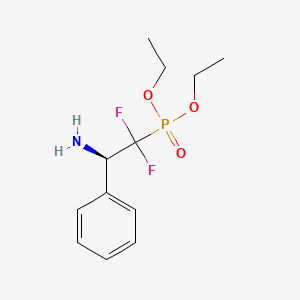
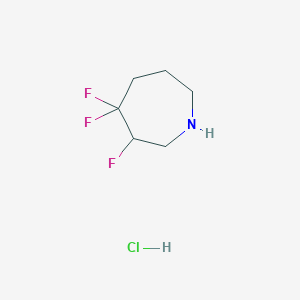
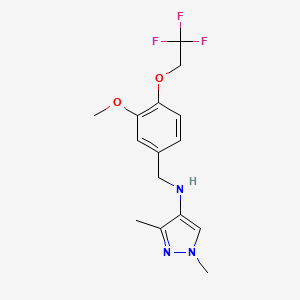
![2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B2891229.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
